molecular formula C10H19N3O9 B1531006 4-(2-Hydrazinoethyl)morpholine dioxalate CAS No. 1182284-48-5

4-(2-Hydrazinoethyl)morpholine dioxalate

Cat. No. B1531006
CAS RN: 1182284-48-5
M. Wt: 325.27 g/mol
InChI Key: TXYXYWIPXBYMMD-UHFFFAOYSA-N
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Description

“4-(2-Hydrazinoethyl)morpholine dioxalate” is a chemical compound with the CAS Number: 1182284-48-5 . It has a molecular weight of 325.28 .


Molecular Structure Analysis

The IUPAC name for this compound is “4-(2-hydrazinoethyl)morpholine diethanedioate” and its Inchi Code is "1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;23-1(4)2(5)6/h8H,1-7H2;2(H,3,4)(H,5,6)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid and has a molecular weight of 325.28 . Its IUPAC name is “4-(2-hydrazinoethyl)morpholine diethanedioate” and its Inchi Code is "1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;23-1(4)2(5)6/h8H,1-7H2;2(H,3,4)(H,5,6)" .

Scientific Research Applications

Nematocidal Activities

Research has shown that derivatives of this compound have nematocidal activities . They can be used to control plant-parasitic nematodes (PPNs), which are a significant group of pests causing global agricultural losses.

Antiviral Activities

Derivatives of “4-(2-Hydrazinoethyl)morpholine dioxalate” have also shown antiviral activities . They can be used to prevent plant virus diseases, which can lead to considerable crop loss.

Safety and Hazards

The safety data sheet for this compound suggests that it should not be released into the environment . In case of contact, it is recommended to wash the area with copious amounts of water and seek medical attention if irritation persists . It is also advised to avoid inhalation of vapour or mist .

properties

IUPAC Name

2-morpholin-4-ylethylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;2*3-1(4)2(5)6/h8H,1-7H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYXYWIPXBYMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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